molecular formula Cl2H6N2Pt+2 B7824999 trans-Platinum(II) diamminedichloride

trans-Platinum(II) diamminedichloride

Cat. No. B7824999
M. Wt: 300.05 g/mol
InChI Key: BSJGASKRWFKGMV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cisplatin is a diamminedichloroplatinum compound in which the two ammine ligands and two chloro ligands are oriented in a cis planar configuration around the central platinum ion. An anticancer drug that interacts with, and forms cross-links between, DNA and proteins, it is used as a neoplasm inhibitor to treat solid tumours, primarily of the testis and ovary. Commonly but incorrectly described as an alkylating agent due to its mechanism of action (but it lacks alkyl groups). It has a role as an antineoplastic agent, a photosensitizing agent, a cross-linking reagent, a genotoxin, a nephrotoxin, a ferroptosis inducer, an apoptosis inducer and a mutagen.
Cisplatin, cisplatinum or cis-diamminedichloroplatinum(II) (CDDP) is a platinum-based chemotherapy drug used to treat various types of cancers, including sarcomas, some carcinomas (e.g. small cell lung cancer, and ovarian cancer), lymphomas and germ cell tumors. It was the first member of its class, which now also includes carboplatin and oxaliplatin.
An inorganic and water-soluble platinum complex. After undergoing hydrolysis, it reacts with DNA to produce both intra and interstrand crosslinks. These crosslinks appear to impair replication and transcription of DNA. The cytotoxicity of cisplatin correlates with cellular arrest in the G2 phase of the cell cycle.

Scientific Research Applications

DNA-Protein and DNA Interstrand Cross-Linking

trans-Platinum(II) diamminedichloride has been researched for its ability to cause DNA-protein and DNA interstrand cross-linking. These interactions play a significant role in understanding the cytotoxicity of platinum compounds, which is crucial in cancer research and therapy. A study conducted on L1210 mouse leukemia cells with trans-Platinum(II) diamminedichloride indicated a relation between these cross-linking effects and cytotoxicity, although the exact correlation varied (Zwelling, Anderson, & Kohn, 1979).

Reactions with Purine and Adenosine Derivatives

The interactions of trans-Platinum(II) diamminedichloride with purine, adenine, and its derivatives have been studied, providing insight into its complex formation and stability. This research is crucial for understanding the biochemical interactions of platinum compounds at the molecular level, which is fundamental in developing new antitumor agents (Kleinwächter & Žaludová, 1977).

Interaction with DNA

The interaction of trans-Platinum(II) diamminedichloride with DNA has been a subject of extensive research. This focus is due to the significant implications for developing antitumor drugs and understanding their mechanisms of action at the DNA level. A comprehensive analysis of these interactions helps in elucidating the biological effects and potential therapeutic applications of platinum compounds (Lepre & Lippard, 1990).

Genotoxicity in Cancer Cells

Studies on the genotoxicity of novel trans-Platinum(II) compounds, including trans-Platinum(II) diamminedichloride, have provided valuable insights into their potential as anticancer agents. Research on human non-small cell lung cancer cells has highlighted the DNA damage induced by these compounds, contributing to our understanding of their mechanism of action in cancer therapy (Matlawska-Wasowska et al., 2007).

Synthesis and Antiproliferative Activity

The synthesis and antiproliferative activity of trans-Platinum(II) diamminedichloride, particularly against various cancer cell lines, have been the subject of considerable research. This includes studies on its crystal structure and molecular interactions, which are essential for advancing cancer treatment strategies (Kalinowska, Matławska, Chęcińska, Domagała, Kontek, Osiecka, & Ochocki, 2005).

properties

IUPAC Name

azane;dichloroplatinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJGASKRWFKGMV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.Cl[Pt+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H6N2Pt+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.
Record name Cisplatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00515
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

15663-27-1
Record name Cisplatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00515
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Platinum(II) diamminedichloride

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